N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The structure can provide insights into the functional groups present in the compound.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, and yield of the product.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and the types of reactions it undergoes.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. These properties can give insights into the compound’s behavior under different conditions.Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis of complex benzamide derivatives, including those related to the specified compound, involves multiple steps such as condensation, methylation, hydrogenolysis, and cyclization. These processes yield key intermediates for various pharmacologically active molecules. For example, Xiu-lan (2009) detailed the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, demonstrating the intricate steps involved in producing such compounds, including the optimization of reactant ratios and reaction conditions for maximizing yields (Z. Xiu-lan, 2009).
Anticancer Activity
Compounds structurally related to N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide have been synthesized and evaluated for their pro-apoptotic activity as potential anticancer agents. For instance, Yılmaz et al. (2015) synthesized indapamide derivatives showing high proapoptotic activity among synthesized compounds on melanoma cell lines, highlighting the potential of these compounds in melanoma treatment (Ö. Yılmaz et al., 2015).
Antimicrobial and Antimalarial Activity
Research on benzamide derivatives has also covered their antimicrobial and antimalarial activities. Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, finding significant antimalarial activity. This work underscores the versatility of sulfonamide-based compounds in addressing infectious diseases (Asmaa M. Fahim, Eman H. I. Ismael, 2021).
Molecular Docking Studies
The potential of benzamide derivatives in drug discovery has been further explored through molecular docking studies to understand their interaction with biological targets. For example, Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of benzamide derivatives, examining their fluorescence properties and anticancer activity, providing insights into their mode of action at the molecular level (Gomathi Vellaiswamy, S. Ramaswamy, 2017).
Metabolic Studies
The metabolic pathways of related compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles, have been rigorously studied. Yue et al. (2011) explored the metabolic fate of GDC-0449, a Hedgehog signaling pathway inhibitor, revealing extensive metabolism and identifying unique metabolic pathways via pyridine ring opening. Such studies are crucial for understanding the pharmacokinetics of these compounds (Qin Yue et al., 2011).
Safety And Hazards
This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves predicting or proposing future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods.
Please consult a professional chemist or a reliable source for accurate and detailed information.
properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-14-18(23)9-10-19-20(14)25-22(30-19)26(13-16-7-3-4-11-24-16)21(27)15-6-5-8-17(12-15)31(2,28)29/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIVLDWJWVUOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide |
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